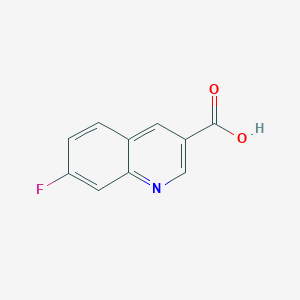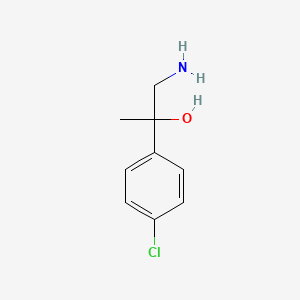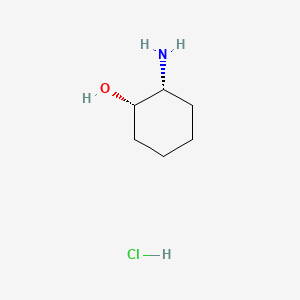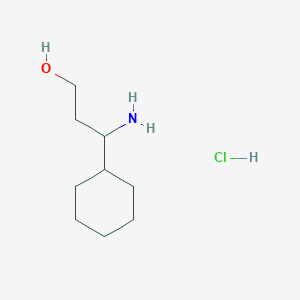
7-フルオロキノリン-3-カルボン酸
概要
説明
7-Fluoroquinoline-3-carboxylic acid is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 7th position and a carboxylic acid group at the 3rd position of the quinoline ring.
科学的研究の応用
7-Fluoroquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of materials with unique properties, such as liquid crystals and dyes
作用機序
Target of Action
The primary targets of 7-Fluoroquinoline-3-carboxylic acid, like other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
Mode of Action
7-Fluoroquinoline-3-carboxylic acid inhibits DNA synthesis by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of the drug, enzyme, and DNA, which blocks the progress of the replication fork .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the bacterial DNA replication and transcription processes, leading to rapid cell death
Result of Action
The molecular effect of 7-Fluoroquinoline-3-carboxylic acid is the inhibition of bacterial DNA replication, leading to cell death . On a cellular level, this results in the effective eradication of bacterial infections.
生化学分析
Biochemical Properties
7-Fluoroquinoline-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with DNA-gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of bacterial DNA processes . Additionally, 7-Fluoroquinoline-3-carboxylic acid forms complexes with metal ions, which can further influence its biochemical activity .
Cellular Effects
The effects of 7-Fluoroquinoline-3-carboxylic acid on cells are profound. It primarily targets bacterial cells, where it inhibits DNA-gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription . This inhibition results in the bactericidal activity of the compound. In eukaryotic cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its effects on eukaryotic cells are less pronounced compared to its antibacterial activity.
Molecular Mechanism
At the molecular level, 7-Fluoroquinoline-3-carboxylic acid exerts its effects by binding to the DNA-gyrase and topoisomerase IV enzymes . This binding prevents the enzymes from performing their essential functions in DNA replication and transcription. The compound’s fluorine atom enhances its binding affinity and specificity for these enzymes. Additionally, the carboxylic acid group plays a crucial role in the compound’s interaction with the active sites of the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoroquinoline-3-carboxylic acid can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease slightly due to gradual degradation .
Dosage Effects in Animal Models
The effects of 7-Fluoroquinoline-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as gastrointestinal disturbances, liver damage, and other systemic effects . The threshold for these adverse effects varies depending on the animal model and the specific conditions of the study.
Metabolic Pathways
7-Fluoroquinoline-3-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which facilitate its metabolism . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 7-Fluoroquinoline-3-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 7-Fluoroquinoline-3-carboxylic acid is primarily in the cytoplasm and nucleus . The compound’s ability to target DNA-gyrase and topoisomerase IV necessitates its presence in the nucleus, where these enzymes are active . Additionally, post-translational modifications and targeting signals may influence the compound’s localization within specific cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors, followed by the introduction of the fluorine atom. One common method includes the nucleophilic substitution of a halogen atom with a fluoride ion.
Industrial Production Methods: Industrial production of 7-Fluoroquinoline-3-carboxylic acid often employs large-scale cyclization reactions and fluorination processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .
化学反応の分析
Types of Reactions: 7-Fluoroquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium fluoride or potassium fluoride.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
類似化合物との比較
- 8-Fluoroquinoline-3-carboxylic acid
- 7-Chloroquinoline-3-carboxylic acid
- 3-Amino-7-fluoroquinoline dihydrochloride
Comparison: Compared to these similar compounds, 7-Fluoroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the fluorine atom at the 7th position enhances its biological activity and stability, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
7-fluoroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-6-3-7(10(13)14)5-12-9(6)4-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJCGANFXZBADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589173 | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
734524-15-3 | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Fluoroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1284996.png)


![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)





![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)



